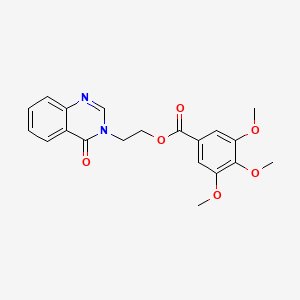amine CAS No. 914619-83-3](/img/structure/B604206.png)
[(4-Chloro-3-pentyloxyphenyl)sulfonyl](3-pyridylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-pentyloxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and pentyloxy group Additionally, it contains a pyridylmethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-pentyloxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Preparation of 4-Chloro-3-pentyloxyphenylsulfonyl chloride: This can be achieved by reacting 4-chloro-3-pentyloxyphenol with chlorosulfonic acid under controlled conditions.
Formation of the sulfonamide: The sulfonyl chloride intermediate is then reacted with 3-pyridylmethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-pentyloxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, given the presence of the phenyl ring.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can yield sulfone or sulfide derivatives, respectively.
Applications De Recherche Scientifique
(4-Chloro-3-pentyloxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological targets.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-pentyloxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Chloro-3-butoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-pentyloxyphenyl)sulfonylamine is unique due to the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.
Propriétés
Numéro CAS |
914619-83-3 |
|---|---|
Formule moléculaire |
C17H21ClN2O3S |
Poids moléculaire |
368.9g/mol |
Nom IUPAC |
4-chloro-3-pentoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-2-3-4-10-23-17-11-15(7-8-16(17)18)24(21,22)20-13-14-6-5-9-19-12-14/h5-9,11-12,20H,2-4,10,13H2,1H3 |
Clé InChI |
SXJUVHUFNHWHKQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-pyrazinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604123.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604124.png)
![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604125.png)
![N-{3-[(1-benzofuran-2-ylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604126.png)
![N-[2-(isonicotinoylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604127.png)
![N-(3-{[(6-methyl-3-pyridinyl)carbonyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604130.png)
![4-oxo-N-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604135.png)
![N-{3-[isonicotinoyl(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604136.png)






